Higher Commercial Purity Specification vs. Generic Dichlorotoluene Intermediates Reduces Impurity‑Carried Side Reactions
Commercially, 1,3‑dichloro‑4‑iodo‑2‑methylbenzene is routinely supplied at a minimum purity of 98 % (NLT 98 %) [1]. In contrast, the non‑iodinated analog 1,3‑dichloro‑2‑methylbenzene (CAS 118‑69‑4) is typically offered at a lower specification of 95 % . The 3‑percentage‑point higher purity translates directly into fewer unidentified impurities that could poison Pd catalysts or generate difficult‑to‑purify byproducts in multi‑step pharmaceutical syntheses.
| Evidence Dimension | Minimum commercial purity (area‑% by HPLC/GC) |
|---|---|
| Target Compound Data | ≥ 98 % (NLT 98 %) |
| Comparator Or Baseline | 1,3‑Dichloro‑2‑methylbenzene (2,6‑dichlorotoluene), typical specification 95 % |
| Quantified Difference | 3 absolute percentage points higher purity; approximately 60 % reduction in maximum allowable impurity mass per unit (from 5 % to 2 %) |
| Conditions | Commercial supplier certificates of analysis; HPLC or GC area‑% normalization |
Why This Matters
Procuring the higher‑purity building block directly reduces the burden of impurity‑driven side reactions and purification effort in early‑stage drug discovery campaigns.
- [1] Boroncore, 1,3-Dichloro-4-iodo-2-methylbenzene, CAS 190722-79-3, Product No. BC021838, Purity NLT 98%. Available at: https://www.boroncore.com (accessed 2026-04-30). View Source
